1-Methoxy-2-phenylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2-phenylpropan-2-ol is an organic compound with the molecular formula C10H14O2. It is a colorless liquid that is often used as a solvent and intermediate in organic synthesis. The compound is characterized by the presence of a methoxy group (-OCH3) and a phenyl group (C6H5) attached to a propanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-phenylpropan-2-ol can be synthesized through the reaction of benzaldehyde with methanol in the presence of a base catalyst. The reaction typically involves the following steps:
Formation of Benzyl Alcohol: Benzaldehyde is first reduced to benzyl alcohol using a reducing agent such as sodium borohydride (NaBH4).
Methoxylation: The benzyl alcohol is then reacted with methanol in the presence of a base catalyst like sodium methoxide (NaOCH3) to form this compound.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes:
Catalytic Hydrogenation: Benzaldehyde is hydrogenated to benzyl alcohol using a palladium catalyst.
Methoxylation: The benzyl alcohol is then methoxylated using methanol and a base catalyst under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2-phenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-methoxy-2-phenylpropan-2-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 1-methoxy-2-phenylpropan-1-ol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. For example, reacting with hydrogen bromide (HBr) can replace the methoxy group with a bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrogen bromide (HBr), sodium hydroxide (NaOH)
Major Products Formed:
Oxidation: 1-Methoxy-2-phenylpropan-2-one
Reduction: 1-Methoxy-2-phenylpropan-1-ol
Substitution: 1-Bromo-2-phenylpropan-2-ol
Scientific Research Applications
1-Methoxy-2-phenylpropan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis. It is also employed in the preparation of various pharmaceuticals and fine chemicals.
Biology: Utilized in biochemical assays and as a reagent in the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.
Industry: Employed in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-methoxy-2-phenylpropan-2-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where the methoxy group is replaced by other functional groups. Additionally, its phenyl group can participate in aromatic substitution reactions, contributing to its reactivity in organic synthesis.
Comparison with Similar Compounds
1-Methoxy-2-phenylpropan-2-ol can be compared with other similar compounds, such as:
1-Methoxy-2-propanol: Similar in structure but lacks the phenyl group, making it less reactive in aromatic substitution reactions.
2-Methoxy-1-phenylpropan-2-ol: Similar in structure but with the methoxy group attached to a different carbon, leading to different reactivity and properties.
Phenylacetone: Contains a phenyl group and a ketone functional group, making it more reactive in oxidation and reduction reactions.
The uniqueness of this compound lies in its combination of a methoxy group and a phenyl group attached to a propanol backbone, providing a versatile compound for various chemical reactions and applications.
Properties
IUPAC Name |
1-methoxy-2-phenylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-10(11,8-12-2)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJQMIPDMWDJJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.